4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid
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Description
4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid, also known as DEAC-43, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the calcium-activated chloride channel TMEM16A, which plays a critical role in many physiological processes.
Scientific Research Applications
Polyimides and High-Performance Polymers
Polyimides are a representative class of high-performance polymers known for their excellent overall properties, including high thermal stability, remarkable mechanical strength, and good dimensional stability. Researchers have synthesized polyimides using 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP) as a key monomer. These polyimides exhibit several desirable features:
- Hydrophobic Properties : The contact angle of EPAPP-based polyimides falls within the range of 81.9–91.9°, indicating excellent hydrophobicity .
1,3,5-Triazine Derivatives
Researchers have selectively prepared monosubstituted 1,3,5-triazine derivatives by substituting one chloride ion of cyanuric chloride with 4-aminobenzoic acid. This process yields compounds related to EPAPP, which can be further explored for their potential applications .
Theoretical and Experimental Characterization
The compound tris[4-(diethylamino)phenyl]amine (TDAPA) shares structural similarities with EPAPP. Researchers have investigated TDAPA’s theoretical and experimental physical characteristics, including:
Materials Science and Coatings
EPAPP-based polymers might serve as coatings, adhesives, or protective layers due to their solubility, thermal stability, and hydrophobic properties.
These applications highlight the versatility and promise of 4-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)benzoic acid and its derivatives in various scientific and technological domains. Researchers continue to explore their potential, and further studies will undoubtedly reveal additional applications. 🌟
properties
IUPAC Name |
4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-24(4-2)19-11-5-15(6-12-19)13-17(14-22)20(25)23-18-9-7-16(8-10-18)21(26)27/h5-13H,3-4H2,1-2H3,(H,23,25)(H,26,27)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTTYGFYSBCARQ-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid |
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